BIX02189 - 1094614-85-3

BIX02189

Catalog Number: EVT-1443338
CAS Number: 1094614-85-3
Molecular Formula: C27H28N4O2
Molecular Weight: 440.547
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BIX02189, more commonly known as BIX02189, is a potent and selective inhibitor of the enzyme Mitogen-activated protein kinase kinase 5 (MEK5). [] It acts as a competitive inhibitor, effectively blocking the phosphorylation and activation of ERK5, a downstream target of MEK5. [] This specificity makes BIX02189 an invaluable tool in dissecting the intricate roles of the MEK5/ERK5 signaling pathway in various biological processes, particularly in the context of cellular proliferation, differentiation, and survival. [, , ] Due to its specificity, BIX02189 is widely employed in in vitro and in vivo research settings to elucidate the distinct roles of the MEK5/ERK5 pathway, particularly in contrast to the closely related ERK1/2 pathway. [, ]

Mechanism of Action

BIX02189 exerts its biological effects by selectively inhibiting MEK5 kinase activity. [, , , ] It acts as a competitive inhibitor, directly binding to the ATP-binding pocket of MEK5, thereby preventing the phosphorylation and activation of ERK5. [, ] This inhibitory action effectively disrupts the downstream signaling cascade of the MEK5/ERK5 pathway, impacting various cellular processes governed by this signaling axis.

Cancer Research:

  • Breast Cancer: Researchers have investigated the potential of BIX02189 in breast cancer treatment. Studies have shown that BIX02189, in combination with other chemotherapeutic agents like tamoxifen, exhibits potent anti-cancer effects by inhibiting cell proliferation and migration in various breast cancer cell lines, including estrogen receptor-positive (ER+), triple-negative breast cancer (TNBC), and tamoxifen-resistant cell lines. [, , ]
  • Chronic Myeloid Leukemia: Studies indicate that BIX02189 holds promise in targeting chronic myeloid leukemia stem cells (LSCs). It was found to impair the maintenance and colony-forming ability of LSCs, particularly in hypoxic conditions, suggesting its potential as a therapeutic agent for preventing leukemia relapse. [, ]
  • Multiple Myeloma: Research suggests that targeting the RBM39-MEK5 axis, using inhibitors like BIX02189, could be a potential therapeutic strategy for multiple myeloma. Combining BIX02189 with bortezomib, a proteasome inhibitor, was shown to enhance cytotoxicity against myeloma cells both in vitro and in vivo. []
  • Other Cancers: BIX02189 has demonstrated anti-cancer effects in various other cancer types, including lung cancer, [, ] cervical cancer, [] and melanoma, [, ] by inhibiting cell proliferation, migration, and angiogenesis.

Cardiovascular Research:

  • Cardiac Hypertrophy and Failure: BIX02189 has been used to study the role of ERK5 in cardiac hypertrophy, a pathological enlargement of the heart. Studies using BIX02189 revealed that ERK5 plays a crucial role in regulating cardiac hypertrophy and that its inhibition could potentially attenuate the development of heart failure. []
  • Atherosclerosis: Research suggests that laminar flow, a protective factor against atherosclerosis, activates ERK5 in vascular endothelial cells. BIX02189 was instrumental in demonstrating that ERK5 activation leads to the expression of atheroprotective genes, suggesting a potential therapeutic target for atherosclerosis treatment. []

Bone Biology:

  • Osteoblast Differentiation: Studies have shown that BIX02189 can inhibit osteoblast differentiation induced by fluid shear stress. This finding highlights the role of the MEK5/ERK5 pathway in bone cell responses to mechanical stimuli and its potential implications for bone remodeling and fracture healing. [, ]
  • Osteoclast Differentiation: BIX02189 has been instrumental in demonstrating the essential role of ERK5 in osteoclast differentiation. Inhibition of ERK5 by BIX02189 effectively blocked the formation of mature osteoclasts, suggesting a potential therapeutic avenue for treating bone diseases associated with excessive bone resorption. [, , ]

Neuroscience:

  • Neurite Outgrowth and Neuronal Survival: BIX02189 has been used to study the role of ERK5 in neuronal differentiation and survival. Studies using BIX02189 demonstrated that ERK5 is crucial for nerve growth factor-induced neurite outgrowth and the stabilization of tyrosine hydroxylase, an enzyme involved in dopamine synthesis, in PC12 cells, a model system for neuronal differentiation. []
  • Methamphetamine-Induced Hyperactivity: Research suggests that BIX02189 attenuates methamphetamine-induced hyperactivity in mice, possibly by modulating microglial activation in the striatum. This finding highlights the potential role of ERK5 in mediating the behavioral effects of psychostimulant drugs. []

BIX02188

  • Relevance: BIX02188 is structurally related to BIX02189 and shares the same mechanism of action, inhibiting the MEK5/ERK5 pathway. They are often used interchangeably in research to study the role of ERK5 in various cellular processes. Both compounds have been investigated for their potential as anti-cancer agents. []

4-OH-tamoxifen

  • Relevance: 4-OH-tamoxifen is relevant to BIX02189 in the context of research on melatonin-tamoxifen hybrid ligands (HLs). These HLs are being explored for their potential as anti-cancer agents with potentially reduced uterotropic effects compared to tamoxifen alone. []

PD98059

  • Relevance: PD98059 is often used in conjunction with BIX02189 to investigate the distinct roles and interplay of the MEK1/2-ERK1/2 and MEK5-ERK5 pathways in cellular processes, including cell proliferation, migration, and differentiation. [, ]

Selumetinib (AZD6244)

  • Relevance: Similar to PD98059, Selumetinib is used in combination with BIX02189 to investigate the individual roles of the MEK1/2-ERK1/2 and MEK5-ERK5 pathways in cellular processes, particularly in the context of cancer cell proliferation. []

XMD8-92

  • Relevance: Like BIX02189, XMD8-92 targets the ERK5 pathway, though through direct inhibition of the kinase activity. They are both valuable tools for investigating the specific roles of ERK5 in cellular processes. XMD8-92 has shown potential as an anti-cancer agent. [, , , ]

Indisulam

  • Relevance: Indisulam is relevant to BIX02189 through its interaction with the RBM39-MEK5 axis in multiple myeloma cells. Research suggests that Indisulam, by degrading RBM39, can synergize with BIX02189 to inhibit multiple myeloma cell growth. []

Streptozotocin (STZ)

  • Relevance: Streptozotocin is used in research to induce diabetic conditions in animal models to study the role of ERK5 in the development of diabetic complications, like diabetic retinopathy. BIX02189 has shown protective effects against the development of diabetic retinopathy in STZ-induced diabetic models. [, ]

YM201636

  • Relevance: YM201636 is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Masitinib

  • Relevance: Masitinib is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. Using BC cell lines, scientists validated that masitinib inhibits the mTOR signaling pathway and induces apoptotic cell death. []

SB590885

  • Relevance: SB590885 is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

GSK1070916

  • Relevance: GSK1070916 is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

GSK2126458

  • Relevance: GSK2126458 is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

ZSTK474

  • Relevance: ZSTK474 is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Dasatinib

  • Relevance: Dasatinib is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Fedratinib

  • Relevance: Fedratinib is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Dabrafenib

  • Relevance: Dabrafenib is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Methotrexate

  • Relevance: Methotrexate is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Trametinib

  • Relevance: Trametinib is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Tubastatin A

  • Relevance: Tubastatin A is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

CP466722

  • Relevance: CP466722 is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Afatinib

  • Relevance: Afatinib is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Belinostat

  • Relevance: Belinostat is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Properties

CAS Number

1094614-85-3

Product Name

(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide

Molecular Formula

C27H28N4O2

Molecular Weight

440.547

InChI

InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3

InChI Key

HOMJAAIVTDVQJA-IZHYLOQSSA-N

SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O

Synonyms

3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.